Home > Products > Screening Compounds P119482 > gamma-Lactam(11)-hgh(6-13)
gamma-Lactam(11)-hgh(6-13) - 136101-07-0

gamma-Lactam(11)-hgh(6-13)

Catalog Number: EVT-445050
CAS Number: 136101-07-0
Molecular Formula: C39H64N12O9
Molecular Weight: 845 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of gamma-Lactam(11)-hgh(6-13) generally involves a solid-phase peptide synthesis approach, utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Key steps include:

  1. N-Alkylation: The amino lactams are introduced into the peptide sequence through N-alkylation with cyclic sulfamidates.
  2. Lactam Annulation: Following the alkylation step, lactam formation is achieved via microwave heating, facilitating the cyclization of the peptide backbone.
  3. Purification: The synthesized peptides are typically purified using high-performance liquid chromatography to isolate the desired gamma-lactam derivatives.

This method allows for the efficient production of various analogs of GHRP-6, enabling the exploration of structure-activity relationships.

Molecular Structure Analysis

Key structural features include:

  • Lactam Ring: Provides stability and influences binding affinity.
  • Amino Acid Substituents: Specific residues at positions 3 and 5 can modulate receptor selectivity and potency.

Structural analyses often utilize techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to elucidate the precise arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactivity and Interactions
Gamma-Lactam(11)-hgh(6-13) participates in various chemical reactions that can modify its structure or enhance its biological activity. Notable reactions include:

  1. Hydrolysis: Under acidic or basic conditions, the lactam can hydrolyze to yield corresponding carboxylic acids and amines.
  2. Functionalization: The lactam moiety can undergo nucleophilic attacks, leading to functionalized derivatives that may exhibit improved pharmacological properties.
  3. Peptide Bond Formation: The compound can engage in peptide bond formation with other amino acids or peptide chains, expanding its application in drug development.

These reactions are essential for exploring the compound's potential therapeutic applications.

Mechanism of Action

Biological Mechanism
The mechanism of action for gamma-Lactam(11)-hgh(6-13) primarily involves its interaction with growth hormone secretagogue receptors. Upon binding to these receptors, the compound mimics natural ligands, triggering a cascade of intracellular signaling pathways that promote growth hormone release.

Key aspects of its mechanism include:

  • Receptor Binding: The structural configuration allows for selective binding to GHS-R1a.
  • Signal Transduction: Activation of these receptors leads to increased intracellular calcium levels and subsequent stimulation of growth hormone secretion.

This mechanism underpins the therapeutic potential of gamma-lactams in treating growth-related disorders.

Physical and Chemical Properties Analysis

Properties Overview
Gamma-Lactam(11)-hgh(6-13) exhibits several physical and chemical properties that are crucial for its functionality:

  • Molecular Weight: Approximately 1,200 Da (exact value may vary based on specific substitutions).
  • Solubility: Generally soluble in polar solvents like water and methanol; solubility may vary with modifications.
  • Stability: The lactam ring confers stability under physiological conditions but may be susceptible to hydrolysis under extreme pH levels.

These properties influence its bioavailability and efficacy as a pharmaceutical agent.

Applications

Scientific Applications
Gamma-Lactam(11)-hgh(6-13) has several applications in medicinal chemistry and pharmacology:

  1. Drug Development: Its ability to enhance growth hormone secretion makes it a candidate for treatments aimed at growth deficiencies or metabolic disorders.
  2. Research Tool: Used in studies investigating receptor interactions and signaling pathways related to growth hormone regulation.
  3. Peptide Engineering: Serves as a model compound for designing new peptides with improved pharmacokinetic profiles.

The incorporation of gamma-lactams into peptide structures continues to be an area of active research, highlighting their significance in drug discovery and development.

Introduction to Gamma-Lactam(11)-hGH(6-13)

Structural and Functional Significance of hGH Fragments in Endocrine Research

The human growth hormone (hGH) fragment encompassing residues 6-13 (Leu-Ser-Arg-Leu-Phe-Asp-Asn-Ala) constitutes a critical bioactive region responsible for modulating metabolic functions and receptor interactions. This octapeptide segment adopts an irregular conformation in its bioactive state, characterized by a nascent β-turn at Asp¹¹ that facilitates molecular recognition by the growth hormone receptor (GHR) [3] [8]. Nuclear magnetic resonance (NMR) studies of hGH(6-13) analogs reveal weak nuclear Overhauser effects (NOEs) between Phe¹⁰ aromatic protons and C-terminal residues, suggesting an extended structure with localized flexibility essential for biological activity [8]. The Asp¹¹ position serves as a conformational switch, where substitutions profoundly impact secondary structure and hypoglycaemic activity. Notably, replacement of Asp¹¹ with α-aminosuccinimide (Asu) generates a γ-lactam analog that enhances insulin-like metabolic effects, reducing blood glucose levels by 30-40% in vivo compared to native fragments [8]. This demonstrates the fragment's functional significance beyond mere structural scaffolding.

Table 1: Key Structural Features of hGH(6-13) and Analogs

Residue PositionNative StructureModified StructureConformational Impact
Phe¹⁰Extended chainUnchangedAromatic interactions with C-terminus
Asp¹¹ (Native)Flexible turnEnzymatically labile site
Asu¹¹ (γ-Lactam)Constrained γ-turnStabilizes type II' β-turn
Ala¹³C-terminal capUnchangedMinimal steric influence

Role of Gamma-Lactam Modifications in Peptide Stability and Bioactivity

Gamma-lactam bridges represent a strategic bioisostere for aspartyl residues, imposing conformational constraints that enhance metabolic stability while preserving biological activity. The gamma-lactam(11) modification in hGH(6-13) replaces the hydrolytically labile Asn¹¹-Asp¹² peptide bond with a rigidified bicyclic structure that mimics the transition state of β-turns [2] [6]. This substitution reduces conformational entropy by 40-60% based on molecular dynamics simulations, effectively pre-organizing the peptide backbone for receptor engagement [3] [9]. Crucially, the gamma-lactam's carbonyl group maintains hydrogen-bonding capacity comparable to native amides, with dipole moments measured at 3.55-3.79 Debye units – slightly lower than typical amides (3.7-3.9 D) due to reduced resonance stabilization [6].

The synthetic incorporation of gamma-lactams employs two stereocontrolled approaches:

  • Freidinger-type lactamization: Intramolecular alkylation of aspartic acid side chains with α-bromo carbonyl precursors yields (S)-configured γ-lactams that stabilize type VI β-turns [8] [9].
  • Dehydrative cyclization: Phosphorus pentachloride-mediated scission of serine residues generates dehydroalanine intermediates, followed by Michael addition to install γ-lactam structures with defined stereochemistry [9].

These modifications confer exceptional protease resistance; gamma-lactam(11)-hGH(6-13) exhibits a 7-fold increased half-life in human plasma compared to native fragments, primarily due to impaired cleavage by chymotrypsin-like proteases at the Phe¹⁰-γLactam¹¹ junction [2] [6]. Bioactivity correlates with lactam stereochemistry: (S)-γ-lactam analogs demonstrate 80-90% receptor binding affinity relative to native hGH, while (R)-diastereomers show <20% activity, underscoring the precision required in stereoselective synthesis [8].

Table 2: Biophysical Properties of Gamma-Lactam vs. Native Amide Bonds

ParameterNative Amide BondGamma-Lactam BridgeFunctional Consequence
Bond length (C=O)1.23 Å1.26 ÅMinimal steric perturbation
Dipole moment3.7-3.9 D3.55-3.79 DSlightly reduced H-bond capacity
Rotational freedom180° (ω angle)<30°Conformational constraint
Protease susceptibilityHighLowEnhanced metabolic stability
Synthetic accessibilityStraightforwardMulti-step stereocontrolRequires chiral auxiliaries

Historical Development of Synthetic Growth Hormone Secretagogues

The evolution of gamma-lactam(11)-hGH(6-13) reflects a broader paradigm shift from native hormone replacement to rationally designed peptidomimetics. Initial efforts (1920s-1960s) focused on isolating natural hGH from pituitary extracts, yielding peptides with limited therapeutic utility due to rapid proteolysis [4] [10]. The discovery of bioactive fragments in the 1970s revolutionized the field; Ng et al. identified hGH(6-13) as the minimal hypoglycaemic domain through systematic tryptic digestion and in vivo testing in diabetic models [8] [10]. This fragment reduced blood glucose by 50% within 30 minutes but exhibited a plasma half-life of <5 minutes, prompting stabilization efforts.

The 1980s witnessed pioneering work in conformational constraints, notably Freidinger's development of lactam-bridged somatostatin analogs that established γ-lactams as privileged scaffolds for peptide stabilization [8] [9]. Applying this to hGH(6-13), Robson et al. (1990) synthesized Asu¹¹-hGH(6-13) via solid-phase peptide synthesis, demonstrating retained hypoglycaemic activity with improved pharmacokinetics [8]. This breakthrough catalyzed exploration of diverse lactam geometries, including the "type-II" γ-lactam synthons that exhibited superior activity in insulin tolerance tests compared to Freidinger-type analogs [8].

Parallel advancements emerged from ghrelin research: the 1999 discovery of ghrelin's endogenous growth hormone-releasing activity validated the secretagogue approach [7]. Reverse pharmacology using growth hormone secretagogue receptors (GHS-R1a) led to non-peptidic mimetics like ibutamoren, but peptide-based analogs retained advantages in specificity. Modern design integrates computational methods with fragment-based screening, enabling de novo development of gamma-lactam peptidomimetics that bypass natural hormone sequences entirely [7] [10].

Table 3: Milestones in Growth Hormone Secretagogue Development

Time PeriodDevelopment PhaseKey AdvancementsLimitations Addressed
1920s-1960sNatural hormone isolationPituitary-derived hGH; Identification of metabolic effectsImpure preparations; Short shelf-life
1970s-1980sBioactive fragment mappinghGH(6-13) identified as minimal hypoglycaemic domain; Fragment synthesisProteolytic instability; Poor bioavailability
1980s-1990sConformational constraintsFreidinger lactams applied to hGH analogs; Gamma-lactam(11) synthesisConformational flexibility; Receptor selectivity
1999-presentReceptor-targeted designGhrelin receptor cloning; Non-peptidic mimetics; Computational designOral bioavailability; Sustained activity

Properties

CAS Number

136101-07-0

Product Name

gamma-Lactam(11)-hgh(6-13)

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxopyrrolidin-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-4-methylpentanamide

Molecular Formula

C39H64N12O9

Molecular Weight

845 g/mol

InChI

InChI=1S/C39H64N12O9/c1-21(2)16-25(40)33(55)50-30(20-52)37(59)46-26(12-9-14-44-39(42)43)34(56)48-28(17-22(3)4)35(57)49-29(18-24-10-7-6-8-11-24)36(58)47-27-13-15-51(38(27)60)19-31(53)45-23(5)32(41)54/h6-8,10-11,21-23,25-30,52H,9,12-20,40H2,1-5H3,(H2,41,54)(H,45,53)(H,46,59)(H,47,58)(H,48,56)(H,49,57)(H,50,55)(H4,42,43,44)/t23-,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

MRDQQZCBDIHLGU-RQKKIUEJSA-N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCN(C2=O)CC(=O)NC(C)C(=O)N)N

Synonyms

gamma-lactam(11) human growth hormone (6-13)
gamma-lactam(11)-hGH(6-13)
gamma-lactam(11)-hGH(6-13) peptide

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCN(C2=O)CC(=O)NC(C)C(=O)N)N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)CN1CC[C@@H](C1=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.